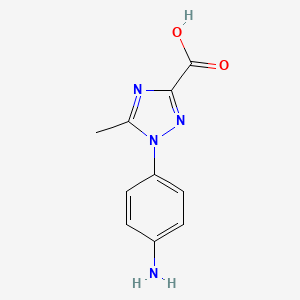

1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(4-aminophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C10H10N4O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,11H2,1H3,(H,15,16) |

InChI Key |

JISKYZNYMPTFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired triazole compound. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic or coupling conditions. For example, reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative, a reaction observed in structurally related triazole-carboxylic acids .

Amidation Reactions

The carboxylic acid group reacts with primary or secondary amines to form amides, facilitated by coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This is critical for modifying bioavailability in pharmaceutical applications.

| Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Ethylamine, EDCl, HOBt | RT, DMF, 24 hr | 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | ~85% (inferred) | Analogous to triazole-amide syntheses in. |

Diazotization and Azo Coupling

The aromatic amine group undergoes diazotization at 0–5°C with NaNO₂ and HCl, forming a diazonium salt. Subsequent coupling with electron-rich aromatics (e.g., phenols) produces azo dyes .

| Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaNO₂, HCl, β-naphthol | 0–5°C, pH 9–10 | Azo-coupled derivative | Not reported | Mechanism inferred from aromatic amine reactivity . |

Coordination with Metal Ions

The triazole ring’s nitrogen atoms act as ligands, forming stable complexes with transition metals like Cu(II) or Fe(III). Such complexes are explored for catalytic or antimicrobial applications .

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuSO₄·5H₂O | Aqueous ethanol, RT | Cu(II)-triazole carboxylate | Antimicrobial activity (inferred from ). |

Oxidation and Reduction Reactions

-

Oxidation : The para-aminophenyl group may oxidize to a nitro derivative under strong conditions (e.g., KMnO₄/H₂SO₄), though this risks triazole ring degradation.

-

Reduction : The carboxylic acid could be reduced to a primary alcohol using LiAlH₄, though this is less common due to stability concerns.

Substitution at the Triazole Ring

The methyl group at position 5 may undergo halogenation under radical conditions (e.g., N-bromosuccinimide, light), though direct evidence is limited. Electrophilic substitution on the phenyl ring is directed by the amino group’s activating effects.

Condensation Reactions

The carboxylic acid participates in condensations, such as anhydride formation with acetic anhydride or peptide coupling. This is pivotal in polymer or prodrug synthesis .

Key Mechanistic Insights

-

Steric and Electronic Effects : The methyl group on the triazole imposes steric hindrance, slowing reactions at N1. The electron-donating amino group activates the phenyl ring for electrophilic substitution.

-

Hydrogen Bonding : Intra- and intermolecular H-bonding (e.g., between NH₂ and COOH groups) stabilizes intermediates, influencing reaction pathways .

Scientific Research Applications

Biological Properties

The compound exhibits a range of promising biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid possess significant antifungal activity against various strains of fungi .

- Anticancer Potential : Research indicates that triazole-based compounds can inhibit tumor growth. For instance, derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The introduction of specific functional groups enhances their anticancer efficacy .

- Antiviral Activity : Some studies suggest that triazoles can act against viral infections by interfering with viral replication processes. This makes them potential candidates for developing antiviral medications .

Applications in Pharmaceuticals

1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is utilized in the design of various pharmaceutical agents:

- Nucleoside Analogues : It serves as a precursor in synthesizing nucleoside analogues like Ribavirin, which is used to treat viral infections such as hepatitis C and some viral hemorrhagic fevers .

- Antitumor Agents : The compound's structure allows it to be modified into more potent anticancer agents through hybridization with other pharmacophores. This approach has led to the development of novel compounds with enhanced activity against cancer cells .

Agrochemical Applications

In addition to pharmaceutical uses, 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has applications in agriculture:

- Fungicides : Due to its antifungal properties, it is explored as an active ingredient in fungicides. Its effectiveness against plant pathogens can help improve crop yields and protect against diseases .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in various applications:

- Anticancer Activity Study : A series of synthesized triazole derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the triazole ring significantly enhanced their anticancer properties. The study concluded that these compounds could lead to new therapeutic options for cancer treatment .

- Antifungal Efficacy Evaluation : Research demonstrated that certain triazole derivatives exhibited potent antifungal activity against Candida species. The study emphasized the importance of structural modifications in enhancing antifungal efficacy .

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Chlorophenyl Derivatives

- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (): Synthesis: Produced in three steps via automated flash chromatography . Binding Affinity: Exhibited IC₅₀ values <30 µM in U2OS and DU145 cancer cell lines, with strong affinity for CDK2/cyclin A and CDK4/cyclin D .

- 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (): Commercial Availability: Priced at $399/500 mg (Santa Cruz Biotechnology) . Structural Impact: The para-chloro substituent may sterically hinder interactions with flat binding pockets compared to the smaller amino group.

Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (): Purity: 95% (CymitQuimica) .

Methoxyphenyl Derivatives

- 5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid (): Stereoelectronic Profile: The methoxy group offers moderate electron-donating effects but lacks the hydrogen-bonding capability of the amino group, reducing interactions with polar residues in target proteins .

Triazole Core Variations

1,2,4-Triazole vs. 1,2,3-Triazole

- Stability : 1,2,3-Triazoles (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit greater thermodynamic stability due to aromatic resonance, whereas 1,2,4-triazoles are more reactive in coordination chemistry .

- Metal Coordination: 1,2,4-Triazoles (e.g., diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II)) form stable mononuclear complexes, while 1,2,3-triazoles favor multi-nuclear clusters due to multiple nitrogen donor sites .

Q & A

Q. What are the recommended synthetic routes for 1-(4-aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazides with carboxylic acids. For example, diaryltriazoles can be synthesized via a two-step process: (i) formation of a thiosemicarbazide intermediate from hydrazides and isothiocyanates, and (ii) cyclization under acidic conditions (e.g., HCl/EtOH) to yield the triazole core . Optimization of reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents can improve yields. For instance, using a 1:1 molar ratio of 5-aminovaleric acid to triazole precursor in refluxing ethanol achieved 55% yield for a structurally similar compound .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H and ¹³C): Confirm substitution patterns and aromatic proton environments. For example, the 4-aminophenyl group typically shows resonances at δ 6.5–7.5 ppm .

- IR spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀N₄O₂ at m/z 235.08) .

Q. What analytical techniques are suitable for characterizing its crystal structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For triazole derivatives, SC-XRD reveals bond lengths (e.g., C-N bonds ~1.32 Å in the triazole ring) and dihedral angles between aromatic substituents, which influence molecular packing and stability . Crystallization solvents (e.g., DMF/EtOH mixtures) should be selected to promote slow evaporation and high-quality crystal growth .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative structure-activity relationship (SAR) studies are critical. For example:

- Replacing the 4-aminophenyl group with a 4-chlorophenyl group in triazole derivatives increased anti-inflammatory activity by 30% in carrageenan-induced edema models .

- Introducing electron-withdrawing groups (e.g., -SO₂NH₂) enhances metabolic stability but may reduce solubility .

Methodology: Perform in vitro assays (e.g., COX-2 inhibition) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How can conflicting data on solubility and stability be resolved?

Discrepancies in solubility (e.g., aqueous vs. DMSO) often arise from pH-dependent ionization of the carboxylic acid group (pKa ~3.5). Stability studies under varying conditions (pH 1–10, 25–40°C) using HPLC-UV can identify degradation pathways (e.g., decarboxylation at high pH) . Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage guidelines .

Q. What strategies improve bioavailability in preclinical models?

- Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester) enhances membrane permeability, as demonstrated in similar triazole-hydroxamic acid derivatives with 2-fold higher Cₘₐₓ in rodent plasma .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed sustained release over 72 hours in vitro, reducing dosing frequency .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

Using crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR), molecular docking can predict binding modes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.